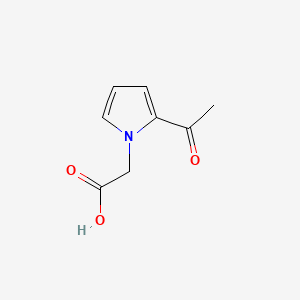
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid is an organic compound that features a pyrrole ring substituted with an acetyl group at the 2-position and an acetic acid moiety. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole with acetic anhydride under acidic conditionsCommon reagents used in this synthesis include trifluoroacetic acid as a catalyst and trifluoroethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antibacterial and antifungal properties.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylpyrrole: A simpler analog with similar acetylation but lacking the acetic acid moiety.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a maleimide group, offering different reactivity and applications.
N-Acylpyrroles: A broader class of compounds with varying acyl groups, each exhibiting unique properties and reactivity
Uniqueness
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid is unique due to its combination of an acetyl group and an acetic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other pyrrole derivatives.
Eigenschaften
CAS-Nummer |
151163-95-0 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.164 |
IUPAC-Name |
2-(2-acetylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-9(7)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
JEDMETMFXSGOCH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1CC(=O)O |
Synonyme |
1H-Pyrrole-1-acetic acid, 2-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















